molecular formula C10H12ClNO2 B13183031 4-Chloro-2-(propylamino)benzoic acid

4-Chloro-2-(propylamino)benzoic acid

Cat. No.: B13183031
M. Wt: 213.66 g/mol
InChI Key: KFNCXYRVCUMNIQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(propylamino)benzoic acid is an organic compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a chloro group at the fourth position and a propylamino group at the second position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propylamino)benzoic acid typically involves the introduction of the chloro and propylamino groups onto the benzoic acid ring. One common method is the Friedel-Crafts acylation followed by reduction and substitution reactions. For instance, the chloro group can be introduced via chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride. The propylamino group can be introduced through a nucleophilic substitution reaction using propylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-Chloro-2-(propylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the propylamino group, making it less versatile in certain applications.

    2-Aminobenzoic acid: Contains an amino group instead of a propylamino group, leading to different chemical and biological properties.

    4-Chloro-2-methylbenzoic acid: Has a methyl group instead of a propylamino group, affecting its reactivity and applications.

Uniqueness

4-Chloro-2-(propylamino)benzoic acid is unique due to the presence of both the chloro and propylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-2-(propylamino)benzoic acid

InChI

InChI=1S/C10H12ClNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

KFNCXYRVCUMNIQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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